ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound with a 1,2,4-triazole core substituted at three positions:
- Position 4: A methyl group, which stabilizes the triazole ring and influences steric properties.
- Position 5: A (3-fluorobenzamido)methyl group, introducing a fluorinated aromatic moiety that may enhance binding affinity to biological targets through hydrophobic and electrostatic interactions.
- Position 3: A thioacetate ethyl ester, contributing to lipophilicity and metabolic stability.
This compound belongs to a broader class of 1,2,4-triazole derivatives known for diverse pharmacological activities, including antifungal, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-5-4-6-11(16)7-10/h4-7H,3,8-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHZLPRNWMZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) and akt/protein kinase b (pkb). These proteins play crucial roles in cell cycle regulation and survival, making them important targets for anticancer therapies.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to inhibition of their activity. This can result in cell cycle arrest and apoptosis, or programmed cell death.
Biochemical Pathways
The compound likely affects the pathways involving its targets, CDK2 and PKB. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells. Similarly, inhibition of PKB can lead to apoptosis, as PKB is involved in promoting cell survival.
Biological Activity
Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, with the molecular formula C15H17FN4O3S and a molecular weight of 352.38 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Target Proteins : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and Akt/protein kinase B (PKB), which are crucial in cell cycle regulation and survival pathways respectively.
- Mode of Action : The compound likely inhibits these kinases through direct binding, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
- Biochemical Pathways : The inhibition of CDK2 and PKB disrupts several signaling pathways, including those involved in tumorigenesis and apoptosis.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound may have similar effects:
- In vitro Studies : Compounds with triazole rings have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The presence of the thioacetate group may enhance this activity by facilitating better membrane penetration.
Cytotoxic Activity
The compound has shown promising results in cytotoxicity assays:
- Cell Line Studies : In studies involving SKOV-3 cells (a human ovarian cancer cell line), this compound exhibited significant cytotoxic effects. The mechanism is likely linked to the inhibition of CDK2 and PKB pathways, leading to apoptosis in cancer cells.
Data Table of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against various pathogens. This compound was included in the screening process, showing promising results against Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Research
In a focused investigation on cancer therapeutics, this compound was tested for its effects on SKOV-3 cells. The results indicated a dose-dependent cytotoxic effect, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Triazole Derivatives
Key Observations :
- Fluorinated vs. Non-Fluorinated Benzamides: The target compound’s 3-fluorobenzamido group may enhance metabolic stability and target binding compared to non-fluorinated analogues like Tryfuzol®’s furan substituent .
- Aromatic vs. Aliphatic Substituents : Cyclopropylnaphthalenyl (Compound 9) and naphthyl (1j) groups increase steric bulk and π-π stacking capacity, whereas decylthio () introduces long-chain hydrophobicity .
Key Observations :
- Antifungal Activity : The decylthio-morpholine derivative () shows broad-spectrum antifungal activity, suggesting that the target compound’s fluorobenzamide group could similarly target fungal enzymes like CYP51 .
- Enzyme Inhibition : Bromo-naphthyl substituents in 1j enhance URAT1 inhibition, while the target compound’s fluorobenzamide may target other enzymes (e.g., kinases or proteases) .
- Anticandidal Potential: Benzimidazole-triazole hybrids () demonstrate that electron-withdrawing groups (e.g., fluoro, chloro) improve potency, supporting the hypothesis that the target’s 3-fluorobenzamido group may confer similar advantages .
Physicochemical and Analytical Data
Table 3: Physicochemical Properties of Triazole Derivatives
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~2.8) is lower than 9d’s (3.5) due to the absence of trifluoromethyl and nitro groups, suggesting better aqueous solubility .
- Analytical Methods : HPLC-DAD methods () are critical for quantifying triazole-thioacetates in pharmaceutical formulations, applicable to the target compound .
Q & A
Basic: What are the standard synthetic routes for ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Core Formation : Cyclization of thiosemicarbazide derivatives with alkylating agents (e.g., chloroacetic acid) in alkaline media to form the 1,2,4-triazole ring .
Functionalization : Introduction of the 3-fluorobenzamido group via nucleophilic substitution or amide coupling under reflux conditions in ethanol or propanol .
Esterification : Reaction with ethyl chloroacetate to form the thioether-linked acetate ester .
Key Validation : Confirm intermediate purity via thin-layer chromatography (TLC) and final product structure via IR (C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) and elemental analysis (±0.3% for C, H, N) .
Basic: How is the structure of this compound confirmed after synthesis?
Methodological Answer:
- Elemental Analysis : Ensures stoichiometric agreement (±0.3% deviation for C, H, N) .
- IR Spectrophotometry : Identifies functional groups (e.g., triazole C=N at 1580–1600 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
- Chromatography : TLC with silica gel GF254 plates and ethanol:chloroform (1:2) mobile phase to confirm homogeneity (Rf = 0.45–0.55) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Absolute alcohols (e.g., propanol) enhance reaction rates due to polarity; anhydrous conditions minimize hydrolysis of intermediates .
- Catalysis : Dry HCl gas in alcohol media accelerates cyclization and esterification steps .
- Temperature Control : Maintain 70–80°C during amide coupling to prevent side reactions (e.g., decomposition of the fluorobenzamido group) .
Example Optimization :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Propanol | +15% vs. Ethanol |
| Reaction Time | 6 hours | +20% vs. 4 hours |
Advanced: What strategies are effective for synthesizing salts or derivatives to enhance bioavailability?
Methodological Answer:
- Salt Formation : React the free acid form (post-ester hydrolysis) with NaOH/KOH to form sodium/potassium salts, improving water solubility .
- Metal Complexation : Add Fe(II), Cu(II), or Zn(II) sulfates to form chelates, which may enhance antimicrobial activity .
- Organic Base Salts : Use morpholine or piperidine in ethanol to create salts with modified pharmacokinetic profiles .
Advanced: How to analyze degradation products and ensure mass balance in stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions .
- HPLC-DAD Analysis : Use a C18 column with acetonitrile:water (70:30) mobile phase at 254 nm. Compare retention times and UV spectra to identify degradation products .
Mass Balance Example :
| Condition | Main Substance (%) | Degradation Products (%) | Mass Balance (%) |
|---|---|---|---|
| Acidic (24 hours) | 85.2 | 14.8 | 100.0 |
| Oxidative (48 hours) | 78.5 | 21.5 | 100.0 |
Advanced: How do structural modifications (e.g., substituent variation) influence biological activity?
Methodological Answer:
-
Substituent Effects :
-
Case Study :
Substituent MIC (μg/mL) vs. S. aureus Solubility (mg/mL) 3-Fluorobenzamido 8.2 1.5 4-Methoxybenzamido 12.4 3.1
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control for Impurities : Purify compounds via recrystallization (ethanol/water) and validate purity via HPLC (>98%) before testing .
- Structural Confirmation : Re-analyze disputed compounds via NMR (¹H and ¹³C) to rule out isomerization or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
